molecular formula C10H13B B1286717 1-(1-Bromoethyl)-2,4-dimethylbenzene

1-(1-Bromoethyl)-2,4-dimethylbenzene

Cat. No.: B1286717
M. Wt: 213.11 g/mol
InChI Key: YGMTVRMSZMAJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromoethyl)-2,4-dimethylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 4-positions and a 1-bromoethyl group at the 1-position. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.11 g/mol .

Synthetic routes for related compounds involve bromination of ethyl-substituted aromatics or coupling reactions. For example, describes bromoethane-mediated bromination of 1,1-diarylethylenes in DMSO, yielding brominated ethyl derivatives . Similarly, boronic acid-catalyzed functionalization of m-xylene with bromobenzyl alcohols has been reported to produce brominated analogs like 1-(3-bromobenzyl)-2,4-dimethylbenzene in high yields (81–87%) .

Properties

Molecular Formula

C10H13B

Molecular Weight

213.11 g/mol

IUPAC Name

1-(1-bromoethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C10H13Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,1-3H3

InChI Key

YGMTVRMSZMAJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1-(1-Bromoethyl)-2,4-dimethylbenzene and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key NMR Data (¹H/¹³C) Yield Reactivity Notes
This compound C₁₀H₁₃Br 213.11 2,4-dimethyl, 1-bromoethyl Inferred: δ ~1.8–2.1 (CH₃), 3.5–4.5 (CH₂Br) - High SN² potential due to primary bromide
1-(2-Bromoethyl)-2,4-dimethylbenzene C₁₀H₁₃Br 213.11 2,4-dimethyl, 2-bromoethyl δ 4.15 (CH₂Br, s) 90% Secondary bromide; prone to elimination
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl 154.64 3,5-dimethyl, chloromethyl δ 6.75 (arene CH), 4.15 (CH₂Cl) 71% Lower leaving-group ability vs. Br
2,4-Dimethylbenzyl chloride C₉H₁₁Cl 154.64 2,4-dimethyl, chloromethyl δ 4.52 (CH₂Cl), 2.34 (CH₃) - Steric hindrance at benzyl position

Physicochemical Properties

  • Melting/Boiling Points : While direct data is unavailable, analogs like 2-(1-bromoethyl)-1,4-dimethylbenzene are described as colorless oils, indicating low melting points .
  • Spectroscopic Data : The ¹H NMR of 1-(chloromethyl)-3,5-dimethylbenzene (δ 6.75 ppm for arene protons) provides a benchmark for inferring aromatic shifts in the target compound .

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